molecular formula C23H27N5O4 B2846447 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide CAS No. 1775353-89-3

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide

Cat. No. B2846447
M. Wt: 437.5
InChI Key: ZDFAWVGNDFDRIT-UHFFFAOYSA-N
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Description

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Evaluation : This study discusses the synthesis of derivatives related to the compound , highlighting their effectiveness against various microbial species. The derivatives demonstrated variable antimicrobial activities compared to standard references, with some showing notable potency (Gul et al., 2017).
  • Potential Antimicrobial and Hemolytic Agents : Another research synthesized N-substituted derivatives of a similar compound, which were screened for antimicrobial and hemolytic activity. The derivatives showed less toxicity and considerable activity against selected microbes, marking them as candidates for further biological screening (Rehman et al., 2016).

Hemolytic and Cytotoxic Activities

  • Synthesis of 2-Mercaptobenzimidazole Derivatives : This study synthesized derivatives from benzoic acids, tested for antibacterial and antifungal activities. The compounds displayed significant activity against a range of microorganisms and demonstrated good cytotoxic activities, suggesting their potential in drug development (Devi et al., 2022).

Miscellaneous Applications

  • Synthesis and Spectral Characterisation of Phthalazinone Derivatives : This research focused on synthesizing various derivatives, including 1,3,4-oxadiazol-2-yl, and exploring their potential applications. The study primarily aimed at understanding the chemical properties of these compounds (Mahmoud et al., 2012).
  • Anticonvulsant Evaluation of Indoline Derivatives : Another study designed and synthesized derivatives, evaluating them for anticonvulsant activities. This highlights the versatility of the compound's derivatives in pharmacological research (Nath et al., 2021).

properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-3-15-10-7-8-11-16(15)24-18(29)14-28-22(30)20(21-25-19(4-2)32-26-21)17-12-6-5-9-13-27(17)23(28)31/h7-8,10-11H,3-6,9,12-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFAWVGNDFDRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide

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